BenchChemオンラインストアへようこそ!

1-(4-Aminobutan-1-yl)-4-phenylpiperidine

TPSA membrane permeability drug-likeness

1-(4-Aminobutan-1-yl)-4-phenylpiperidine features a terminal primary amine—absent in lipophilic analogs like 4-PPBP—enabling direct biotin/fluorophore conjugation without synthetic interconversion. TPSA 29.26Ų (vs. 3.2Ų) provides a polar scaffold for CNS SAR exploration with reduced off-target binding. MW 232.36 within lead-like space; pKa 10.58 ensures physiological ionization. Ideal for DEL synthesis, amide coupling, sulfonamide formation, and reductive amination in automated parallel medchem. Dual H-bond donor capacity enables polarity-driven selectivity optimization. Inquire for bulk pricing and custom synthesis.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 166809-08-1
Cat. No. B3108555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminobutan-1-yl)-4-phenylpiperidine
CAS166809-08-1
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)CCCCN
InChIInChI=1S/C15H24N2/c16-10-4-5-11-17-12-8-15(9-13-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,16H2
InChIKeyRQFALOYUAYFHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminobutan-1-yl)-4-phenylpiperidine CAS 166809-08-1: Structural Identity, Physicochemical Baseline, and Comparator Context for Informed Research Procurement


1-(4-Aminobutan-1-yl)-4-phenylpiperidine (IUPAC: 4-(4-phenylpiperidin-1-yl)butan-1-amine; CAS 166809-08-1) is a substituted 4-phenylpiperidine derivative bearing a terminal primary amine on a four-carbon alkyl chain attached to the piperidine nitrogen. Its molecular formula is C15H24N2 with a molecular weight of 232.36 g/mol, and it features two nitrogen centers—a tertiary piperidine amine and a primary aliphatic amine—yielding a topological polar surface area (TPSA) of 29.26 Ų, a predicted pKa of 10.58, a predicted density of 0.984 g/cm³, and a predicted boiling point of 354.7 °C . This compound belongs to a broad class of 4-phenylpiperidine-based research intermediates that serve as versatile building blocks in medicinal chemistry and CNS-focused drug discovery programs [1].

Why In-Class 4-Phenylpiperidine Analogs Cannot Substitute for 1-(4-Aminobutan-1-yl)-4-phenylpiperidine: Structural Determinants of Physicochemical and Synthetic Divergence


Although numerous 4-phenylpiperidine derivatives with N-alkyl substituents exist—including the well-characterized sigma receptor ligand 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine; Ki = 0.8 nM at σ receptors) and the benzylpiperidine analog—these compounds differ fundamentally from 1-(4-aminobutan-1-yl)-4-phenylpiperidine in their terminal functional group identity. The target compound's terminal primary amine imparts physicochemical properties (TPSA, pKa, hydrogen-bonding capacity) that diverge sharply from those of analogs terminated with phenyl, benzyl, or other lipophilic groups, rendering simple substitution scientifically invalid for applications requiring specific polarity, basicity, or derivatization chemistry . The following section quantifies these differences across multiple evidence dimensions.

Quantitative Differentiation Evidence for 1-(4-Aminobutan-1-yl)-4-phenylpiperidine versus Closest Structural Analogs


Topological Polar Surface Area (TPSA): 9.1-Fold Increase Over 4-PPBP Drives Substantially Different Membrane Permeability and Solubility Profiles

The target compound exhibits a TPSA of 29.26 Ų , compared to 3.2 Ų for the close analog 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine free base) . This represents a 9.1-fold higher polar surface area, directly attributable to the replacement of 4-PPBP's terminal phenyl group with a primary amine. In drug discovery, TPSA values below 60–70 Ų are generally associated with good oral bioavailability, while values below 140 Ų are typically required for blood–brain barrier penetration; the 26 Ų TPSA gap between these two compounds crosses a functionally meaningful threshold for CNS permeability prediction models and aqueous solubility estimation [1].

TPSA membrane permeability drug-likeness CNS penetration

Hydrogen Bond Donor Count: Terminal Primary Amine Confers Two HBDs Absent in 4-PPBP, Altering Pharmacophore Capacity and Solubility

The target compound possesses two hydrogen bond donors (HBDs) from its terminal primary amine (-NH2), whereas the closest structural analog 4-PPBP has zero HBDs as its terminal substituent is a phenyl ring [1]. This functional group difference fundamentally alters the compound's capacity to act as a hydrogen bond donor in intermolecular interactions. Under Lipinski's Rule of Five, the presence of HBDs correlates with aqueous solubility and influences oral bioavailability predictions; the target compound's HBD count may increase aqueous solubility relative to 4-PPBP while potentially reducing passive membrane permeability [2].

hydrogen bond donors solubility pharmacophore Rule of Five

Predicted pKa (Basicity): Target Compound's Primary Amine pKa of 10.58 Exceeds 4-PPBP's Piperidine pKa by ~0.95 Log Units, Influencing Ionization State at Physiological pH

The target compound carries a predicted acid dissociation constant (pKa) of 10.58, attributed primarily to its terminal primary amine . In contrast, the comparator 4-PPBP has a predicted piperidine nitrogen pKa of approximately 9.63 . The ~0.95 log-unit difference in basicity means that at physiological pH (7.4), the target compound exists to a greater extent in its protonated (ionized) form compared to 4-PPBP, with direct implications for solubility, protein binding, and membrane permeability. This difference also affects salt selection strategies, as the primary amine can be selectively protonated under mildly acidic conditions where the piperidine nitrogen remains largely unprotonated [1].

pKa basicity ionization state salt formation

Molecular Weight and Lipophilicity (XLogP3): Target Compound Is ~61 Da Lighter and Estimated >2 Log Units More Hydrophilic Than 4-PPBP

With a molecular weight of 232.36 g/mol, the target compound is 61.09 Da lighter than 4-PPBP (MW 293.45 g/mol) and 14.03 Da lighter than the benzyl analog 4-(4-benzylpiperidin-1-yl)butan-1-amine (MW 246.39 g/mol) [1]. Furthermore, while the target compound's experimental logP is not available in primary literature, the comparator 4-PPBP has a computed XLogP3 of 5.2 [1], and the target compound is predicted to be at least 2 log units more hydrophilic based on the replacement of the terminal phenyl with a primary amine (consistent with the ~9-fold TPSA increase documented in Evidence Item 1). This combination of lower molecular weight and higher hydrophilicity places the target compound closer to lead-like chemical space, which is advantageous for fragment-based or lead-optimization programs [2].

molecular weight lipophilicity XLogP3 lead-likeness

Synthetic Versatility: Terminal Primary Amine Enables Derivatization Chemistry Inaccessible to 4-PPBP and Other N-Alkylphenyl-Terminated Analogs

The terminal primary amine of the target compound provides a reactive handle for a wide range of downstream transformations—including amide bond formation, reductive amination, urea synthesis, sulfonamide coupling, and Boc/Fmoc protection—that are not available for terminal-phenyl analogs such as 4-PPBP [1]. In the 4-phenylpiperidine series where the N-substituent terminates in a phenyl ring, the only chemically accessible diversification points are electrophilic aromatic substitution on the terminal phenyl (limited regioselectivity) or functionalization at the piperidine ring itself (requiring more forcing conditions). By contrast, the primary amine of the target compound can be selectively functionalized under mild, orthogonal conditions, making it a more versatile intermediate for parallel library synthesis and SAR exploration [2].

derivatization amide coupling building block library synthesis

Sigma Receptor Affinity of 4-Phenylpiperidine Scaffold: 4-PPBP Achieves Ki = 0.8 nM, Supporting Scaffold Intrinsic Activity; Target Compound's Primary Amine May Modulate Selectivity (Class-Level Inference)

The 4-phenylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptor binding, with the close analog 4-PPBP demonstrating a Ki of 0.8 nM at σ receptors and functional activity as a selective non-competitive antagonist at recombinant NR1a/2B NMDA receptors expressed in Xenopus oocytes [1]. Direct binding data for the target compound at sigma receptors are not available in the public domain. However, the structural replacement of 4-PPBP's terminal phenyl with a primary amine introduces a hydrogen-bond-donating group that may alter sigma-1 vs. sigma-2 subtype selectivity or confer affinity for additional targets (e.g., aminergic GPCRs), a hypothesis supported by known SAR wherein terminal amine functionality in related piperidine series modulates receptor selectivity profiles [2]. This represents a class-level inference and should be interpreted with caution.

sigma receptor binding affinity selectivity NMDA receptor

Optimal Research and Industrial Application Scenarios for 1-(4-Aminobutan-1-yl)-4-phenylpiperidine Based on Quantitative Differentiation Evidence


Sigma Receptor Structure-Activity Relationship (SAR) Studies Requiring Modulated Polarity and Hydrogen-Bonding Capacity

The 4-phenylpiperidine scaffold is validated for sigma receptor binding (4-PPBP Ki = 0.8 nM), but the target compound's uniquely high TPSA (29.26 Ų vs. 3.2 Ų for 4-PPBP) and dual hydrogen bond donor capacity enable exploration of polarity-dependent SAR around the N-alkyl terminus . Research groups investigating sigma-1 vs. sigma-2 selectivity or seeking to reduce lipophilicity-driven off-target binding can use this compound as a more polar scaffold variant, with the terminal primary amine serving as both a pharmacophoric element and a synthetic handle for further diversification [1].

Parallel Library Synthesis and Fragment-Based Drug Discovery Leveraging the Primary Amine Derivatization Handle

Unlike 4-PPBP, whose terminal phenyl group severely limits diversification strategies, the target compound's primary amine enables parallel amide coupling, sulfonamide formation, and reductive amination under standard high-throughput chemistry conditions . This makes the compound suitable as a core scaffold in DNA-encoded library (DEL) synthesis, fragment-based screening campaigns, and automated parallel medicinal chemistry workflows where rapid SAR generation around the amine terminus is prioritized .

CNS Drug Discovery Programs Requiring Fine-Tuned Physicochemical Properties for Blood-Brain Barrier Penetration Optimization

With a molecular weight of 232.36 g/mol (within lead-like space) and TPSA of 29.26 Ų (well below the ~60–70 Ų threshold associated with good brain penetration), the target compound is positioned for CNS drug discovery programs . Its pKa of 10.58 ensures significant ionization at physiological pH, which can be exploited for lysosomal trapping or adjusted via N-substitution during lead optimization. The substantial MW and lipophilicity gap relative to 4-PPBP (ΔMW = 61 Da; estimated ΔlogP ≥ 2) provides a distinct starting point for multiparameter optimization [1].

Chemical Biology Probe Development Requiring Conjugation-Ready Linker Functionality

The terminal primary amine serves as an intrinsic linker attachment point for biotin, fluorophores, or affinity tags without requiring additional functional group interconversion . This contrasts with 4-PPBP, which lacks a chemically accessible conjugation site on its terminal phenyl ring. For chemical biology applications—such as target identification, pull-down assays, or cellular imaging—the target compound's amine enables direct, single-step conjugation under mild conditions, reducing synthetic complexity and improving probe yield .

Quote Request

Request a Quote for 1-(4-Aminobutan-1-yl)-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.